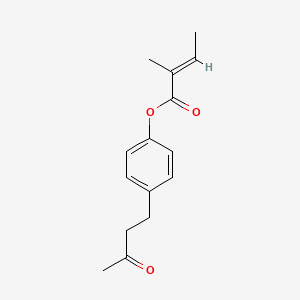

4-(3-Oxobutyl)phenyl 2-methylcrotonate

Description

Structure

3D Structure

Properties

CAS No. |

84812-72-6 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

[4-(3-oxobutyl)phenyl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C15H18O3/c1-4-11(2)15(17)18-14-9-7-13(8-10-14)6-5-12(3)16/h4,7-10H,5-6H2,1-3H3/b11-4+ |

InChI Key |

PZTWELMXXHYEFC-NYYWCZLTSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1=CC=C(C=C1)CCC(=O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1=CC=C(C=C1)CCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Oxobutyl Phenyl 2 Methylcrotonate and Its Analogs

Established Synthetic Pathways for 4-(3-Oxobutyl)phenyl 2-methylcrotonate

An established synthetic pathway for this compound hinges on a two-step process: the synthesis of its key precursor, 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone, followed by its esterification with 2-methylcrotonic acid or a reactive derivative thereof.

The final esterification step to produce this compound can be achieved through several standard methods. Due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, direct esterification with 2-methylcrotonic acid typically requires harsh conditions and may result in low yields. More efficient methods involve the use of more reactive acylating agents.

One common approach is the reaction of raspberry ketone with 2-methylcrotonyl chloride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen chloride byproduct and to activate the phenolic hydroxyl group.

Alternatively, 2-methylcrotonic anhydride can be employed as the acylating agent. This reaction is often catalyzed by a Lewis acid or a strong protic acid, or it can be promoted by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

The choice of method depends on the desired scale of the reaction, the availability of reagents, and the required purity of the final product. A general reaction scheme is presented below:

Figure 1: General reaction scheme for the synthesis of this compound from raspberry ketone.

Figure 1: General reaction scheme for the synthesis of this compound from raspberry ketone.Precursor Chemistry and Strategic Building Block Approaches

The synthesis of the crucial precursor, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), is well-documented, with several strategic approaches available.

A widely used industrial method is the crossed-aldol condensation of 4-hydroxybenzaldehyde with acetone. This reaction is typically base-catalyzed and forms 4-(4-hydroxyphenyl)but-3-en-2-one as an intermediate. Subsequent selective hydrogenation of the carbon-carbon double bond, often using a palladium or nickel catalyst, yields raspberry ketone. One-pot syntheses using bifunctional catalysts have also been developed to streamline this process researchgate.net.

Another significant route is the Friedel-Crafts alkylation of phenol. In this approach, phenol is reacted with a suitable four-carbon building block. Examples of such building blocks include 4-hydroxybutan-2-one (in the presence of an acid catalyst like a sulfonic acid-functionalized ionic liquid or acid-activated montmorillonite clay) or methyl vinyl ketone researchgate.netgoogle.com. The reaction with 4-hydroxybutan-2-one directly yields the desired product, while the reaction with methyl vinyl ketone proceeds via a conjugate addition mechanism. The regioselectivity of the Friedel-Crafts reaction is directed by the hydroxyl group of phenol, leading primarily to the desired para-substituted product.

A more recent approach involves the alkylation of an acetoacetic ester with a substituted benzylic alcohol or halide, followed by decarboxylation, which can be performed using a solid acid catalyst rndnewsindia.comacs.org.

The selection of the synthetic route to raspberry ketone often depends on factors such as the cost and availability of starting materials, catalyst efficiency and reusability, and environmental considerations.

| Precursor Synthesis Method | Key Reactants | Catalyst/Reagent | Key Features |

| Aldol Condensation & Hydrogenation | 4-Hydroxybenzaldehyde, Acetone | Base (e.g., NaOH), then H₂/Pd or Ni | Two-step process, high yielding, common industrial method. |

| Friedel-Crafts Alkylation | Phenol, 4-Hydroxybutan-2-one | Acid catalyst (e.g., H₂SO₄, ionic liquid, clay) | Direct formation of the carbon skeleton, regioselective. |

| Friedel-Crafts Alkylation | Phenol, Methyl Vinyl Ketone | Acid catalyst | Conjugate addition, requires careful control of reaction conditions. |

| Acetoacetic Ester Alkylation | Substituted benzylic alcohol/halide, Acetoacetic ester | Solid acid catalyst | One-pot alkylation and decarboxylation. |

Design and Synthesis of this compound Derivatives

The modular nature of the synthesis of this compound allows for the straightforward design and synthesis of a wide range of derivatives. Modifications can be introduced by altering any of the three main components of the molecule: the 2-methylcrotonate moiety, the phenyl ring, and the 3-oxobutyl chain.

Tailoring the 2-Methylcrotonate Moiety

The ester functionality can be readily varied by employing different carboxylic acid derivatives in the esterification step with raspberry ketone. This allows for the exploration of the impact of the ester group's steric and electronic properties.

| Carboxylic Acid Derivative | Resulting Ester Moiety | Potential Synthetic Method |

| Butyryl chloride | Butyrate | Schotten-Baumann reaction |

| Acetyl chloride | Acetate (B1210297) | Acylation with acetyl chloride or acetic anhydride |

| Substituted crotonyl chlorides | Substituted crotonates | Acylation with the corresponding acyl chloride |

| Other acyl chlorides/anhydrides | Various esters | Standard esterification procedures |

For instance, using butyryl chloride instead of 2-methylcrotonyl chloride would yield 4-(3-Oxobutyl)phenyl butyrate sielc.com. Similarly, reaction with acetyl chloride or acetic anhydride would produce 4-(3-Oxobutyl)phenyl acetate sigmaaldrich.comsigmaaldrich.com. The kinetics of esterification with different substituted crotonic acids and other aliphatic acids have been studied, providing a basis for selecting appropriate reaction conditions researchgate.net.

Regioselective Functionalization of the Phenyl Ring

The aromatic phenyl ring of raspberry ketone or its esterified derivatives can be functionalized through electrophilic aromatic substitution reactions. The existing substituents—the hydroxyl or ester group and the oxobutyl chain—are ortho-, para-directing. Since the para position is already occupied, further substitution is directed to the ortho positions relative to the oxygen-containing substituent.

Halogenation: Regioselective halogenation of phenols and their derivatives is a common transformation. Using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom ortho to the hydroxyl or ester group. The reaction conditions can be tuned to favor mono- or di-halogenation.

Nitration: Nitration of the phenyl ring can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. This would introduce a nitro group at one or both of the ortho positions.

Alkylation/Acylation: Friedel-Crafts alkylation or acylation could potentially introduce further substituents on the ring, although the presence of the deactivating ketone group on the side chain might require forcing conditions.

Chemical Modifications of the 3-Oxobutyl Chain

The ketone and the adjacent methylene group in the 3-oxobutyl chain are amenable to a variety of chemical modifications.

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This would transform the 3-oxobutyl group into a 3-hydroxybutyl group.

Reactions at the α-Carbon: The methylene group alpha to the ketone is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles. For example, alkylation with an alkyl halide would introduce an alkyl group at the C-2 position of the butanone chain. Halogenation at this position can also be achieved under appropriate conditions organic-chemistry.org.

Olefination Reactions: The ketone can undergo Wittig-type reactions to convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of a wide range of substituents.

Advanced Synthetic Transformations Applied to the Compound's Core Structure

Beyond the fundamental synthetic methodologies, advanced transformations can be applied to the core structure of this compound and its analogs to create more complex molecules.

Cross-Coupling Reactions: If a halogen is introduced onto the phenyl ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could potentially be used for the direct functionalization of the phenyl ring or even the alkyl chain, offering a more atom-economical approach to derivatization nih.govresearchgate.net.

Olefin Metathesis: For derivatives containing an additional olefinic group, ring-closing metathesis could be a powerful tool for the construction of cyclic structures mdpi.com.

These advanced methods open up possibilities for creating a diverse library of compounds based on the this compound scaffold for further investigation.

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The formation of the 3-oxobutyl side chain of this compound can be envisioned through nucleophilic addition to an α,β-unsaturated carbonyl system. These reactions are fundamental in carbon-carbon bond formation.

Michael Additions and Asymmetric Variants

The Michael addition, or conjugate addition, is a key reaction for the formation of 1,5-dicarbonyl compounds. In the context of the target molecule, this would involve the addition of a nucleophile to a butenone derivative. Organocatalysis has emerged as a powerful tool for achieving asymmetric Michael additions, providing enantiomerically enriched products. For instance, chiral amines have been shown to catalyze the direct enantioselective Michael addition of aldehydes and ketones to vinyl ketones.

Recent research has demonstrated the utility of cinchona alkaloid-derived primary amines as catalysts in the highly enantioselective Michael addition of ketones to vinyl sulfone. While not a direct analog, this highlights the potential for organocatalysis in promoting conjugate additions to activated alkenes. The development of asymmetric organocatalytic Michael additions of ketones to alkylidene malonates further underscores the broad applicability of this methodology.

| Catalyst Type | Reactants | Key Features |

| Chiral Amines | Aldehydes, Vinyl Ketones | Direct, enantioselective C-C bond formation. |

| Cinchona Alkaloid-Derived Primary Amines | Ketones, Vinyl Sulfone | High enantioselectivity. |

| Pyrrolidine-Urea Bifunctional Catalysts | Ketones, Alkylidene Malonates | Good yields and high enantioselectivities under mild conditions. acs.org |

Conjugate Addition Strategies in the Synthesis of this compound

A plausible retrosynthetic pathway for this compound involves the conjugate addition of a phenol derivative to an α,β-unsaturated ketone. Specifically, the addition of a protected 4-hydroxyphenyl nucleophile to methyl vinyl ketone or a similar Michael acceptor could furnish the 4-(3-oxobutyl)phenol precursor.

A relevant industrial synthesis is that of Frambinone®, also known as Raspberry Ketone® or 4-(4-hydroxyphenyl)butan-2-one. This compound, which is structurally identical to the phenolic precursor of the target molecule, is synthesized via a condensation reaction between 4-hydroxybenzaldehyde and acetone, followed by a selective catalytic hydrogenation of the resulting double bond. scentree.co This two-step process provides a practical route to the key 4-(3-oxobutyl)phenol intermediate.

The general principle of conjugate addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgwikipedia.org The choice of nucleophile and reaction conditions is crucial in determining the outcome of the reaction, with soft nucleophiles generally favoring conjugate addition. wikipedia.orgyoutube.com

Cross-Coupling Reactions for Aryl and Alkyl Modifications

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to modifying the aryl and alkyl components of the target molecule and its analogs.

The synthesis of the aryl-alkyl ketone moiety in this compound can be achieved through various palladium-catalyzed methods. One such approach is the coupling of aryl halides with acyl anion equivalents. For example, the palladium-catalyzed coupling of aryl bromides with N-tert-butylhydrazones, followed by hydrolysis, yields mixed alkyl aryl ketones. Another strategy involves the palladium-catalyzed cross-coupling of acetyltrimethylsilane with aryl bromides to produce acetylated arenes. organic-chemistry.org

Furthermore, palladium-catalyzed reactions can be employed for the direct functionalization of phenols. Methods for the palladium-catalyzed direct arylation of phenols with aryl iodides have been developed, offering a route to substituted phenolic derivatives. rsc.org Additionally, palladium-catalyzed alkylation of phenol derivatives provides another avenue for modification. researchgate.net The alkoxycarbonylation of phenols to form esters can also be achieved using palladium catalysis, which could be relevant for the synthesis of the 2-methylcrotonate ester portion of the target molecule. researchgate.net

| Reaction Type | Reactants | Catalyst System | Product |

| Acylation | Aryl Bromide, N-tert-butylhydrazone | Pd₂(dba)₃ / Phosphine Ligand | Alkyl Aryl Ketone |

| Acetylation | Aryl Bromide, Acetyltrimethylsilane | Pd(PPh₃)₄ / CsF | Aryl Methyl Ketone organic-chemistry.org |

| Arylation of Phenols | Phenol, Aryl Iodide | Palladium Catalyst | Arylated Phenol rsc.org |

| Alkoxycarbonylation | Phenol | Palladium Catalyst | Aryl Ester researchgate.net |

Cycloaddition Chemistry Involving the Crotonate Unit

The 2-methylcrotonate unit within the target molecule presents opportunities for cycloaddition reactions, which are powerful methods for the construction of cyclic and polycyclic analogs.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings. wikipedia.orgsigmaaldrich.comlibretexts.orgmasterorganicchemistry.com In this context, the 2-methylcrotonate moiety can act as a dienophile, reacting with a conjugated diene to form a cyclohexene derivative. The stereochemistry of the Diels-Alder reaction is highly predictable, with the relative stereochemistry of the dienophile being retained in the product. libretexts.org

Photochemical [2+2] cycloadditions offer a route to four-membered rings. These reactions typically involve the excitation of an α,β-unsaturated carbonyl compound, which then reacts with an alkene. The crotonate ester can potentially undergo such reactions to form cyclobutane derivatives. Recent studies have explored the photoactivation of simple alkenylboronic esters to participate in intramolecular [2+2] cycloadditions, suggesting that with appropriate sensitization, similar transformations could be possible for crotonate esters. d-nb.info

Rearrangement Reactions in Analog Synthesis

Rearrangement reactions provide a means to isomerize a molecule, often leading to the formation of new carbon-carbon bonds and complex molecular architectures. The Claisen and Fries rearrangements are particularly relevant for the synthesis of analogs of this compound.

The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.org The aromatic Claisen rearrangement of an allyl aryl ether proceeds through a concerted mechanism to initially form a non-aromatic intermediate, which then tautomerizes to an ortho-allyl phenol. libretexts.org This reaction can be used to introduce alkyl chains onto a phenolic ring, which could then be further functionalized to create analogs of the target molecule. The stereoselectivity of the Claisen rearrangement can be controlled, for example, by using chiral organomagnesium reagents to trigger the rearrangement of 2-allyloxyenones, leading to the formation of cyclic ketones with fully substituted α-positions. nih.gov

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.orgorganic-chemistry.org This reaction proceeds via the migration of the acyl group from the phenolic oxygen to the ortho or para position of the aromatic ring. wikipedia.orgbyjus.com The regioselectivity of the reaction can often be controlled by temperature and solvent. wikipedia.orgbyjus.com A phenyl 2-methylcrotonate derivative could undergo a Fries rearrangement to yield a hydroxyaryl ketone with a 2-methylcrotonoyl group directly attached to the aromatic ring, a structural isomer of the target molecule's precursor. A photochemical variant, the photo-Fries rearrangement, can also be employed. wikipedia.org

| Rearrangement | Starting Material | Product | Key Features |

| Claisen Rearrangement | Allyl Aryl Ether | o-Allyl Phenol | wikipedia.orgwikipedia.org-Sigmatropic rearrangement, C-C bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org |

| Fries Rearrangement | Phenolic Ester | Hydroxy Aryl Ketone | Lewis acid-catalyzed acyl group migration. wikipedia.orgorganic-chemistry.orgbyjus.commerckmillipore.comthermofisher.com |

| Photo-Fries Rearrangement | Phenolic Ester | Hydroxy Aryl Ketone | Photochemical acyl group migration. wikipedia.org |

Mechanistic Investigations of Chemical Reactions Involving 4 3 Oxobutyl Phenyl 2 Methylcrotonate

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthesis of 4-(3-oxobutyl)phenyl 2-methylcrotonate likely involves a two-part strategy: the formation of the ester linkage and the introduction of the 3-oxobutyl side chain onto the phenyl ring.

One plausible pathway for the ester formation is the Fischer-Speier esterification . This acid-catalyzed reaction involves the esterification of a phenol, in this case, a derivative of 4-hydroxyphenylbutanone, with 2-methylcrotonic acid. mdpi.com The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. chemistrysteps.comlibretexts.org The phenolic oxygen then acts as a nucleophile, attacking the activated carbonyl carbon. chemistrysteps.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. libretexts.orgmasterorganicchemistry.com It is important to note that the esterification of phenols via the classic Fischer-Speier method can be less efficient than with aliphatic alcohols due to the reduced nucleophilicity of the phenolic hydroxyl group. chemistrysteps.com Alternative methods, such as reacting the phenol with an acid anhydride or acyl chloride in the presence of a base, could also be employed. google.com

The 3-oxobutyl side chain can be introduced onto the phenol ring through a Friedel-Crafts acylation or alkylation . For instance, the reaction of phenol with 4-hydroxy-2-butanone in the presence of an acid catalyst, such as a hydrogen fluoride-modified molecular sieve, can yield 4-(4-hydroxyphenyl)-2-butanone. google.com The mechanism of this Friedel-Crafts alkylation involves the formation of a carbocation from 4-hydroxy-2-butanone, which then acts as an electrophile and attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic effects.

Alternatively, the side chain could be constructed via an aldol condensation pathway. wikipedia.org For example, a reaction between a protected 4-hydroxyacetophenone and acetone could be envisioned. The aldol reaction proceeds by the formation of an enolate from acetone, which then nucleophilically attacks the carbonyl carbon of the protected 4-hydroxyacetophenone. wikipedia.org The resulting β-hydroxy ketone can then be dehydrated to form an α,β-unsaturated ketone, which upon reduction would yield the desired 3-oxobutyl side chain. utdallas.edu

Stereochemical Control and Enantioselective Induction

The prochiral ketone of the 3-oxobutyl group in this compound presents an opportunity for stereochemical control and the synthesis of chiral, non-racemic alcohols. wikipedia.org The enantioselective reduction of such prochiral ketones is a well-developed field in organic synthesis. organicreactions.org

This transformation can be achieved using stoichiometric chiral reducing agents, such as lithium aluminum hydride or sodium borohydride modified with chiral ligands like BINOL (1,1'-bi-2-naphthol). wikipedia.org These chiral modifiers create a stereochemically defined environment around the hydride source, leading to the preferential delivery of the hydride to one face of the carbonyl group.

More practical and atom-economical are catalytic methods. Asymmetric transfer hydrogenation and catalytic hydrogenation are prominent examples. nih.gov In asymmetric transfer hydrogenation, a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, facilitates the transfer of hydrogen from a source like isopropanol or formic acid to the ketone. wikipedia.org The enantioselectivity is induced by the chiral ligands coordinated to the metal center. wikipedia.org

Catalytic hydrogenation with molecular hydrogen in the presence of a chiral transition metal complex is another powerful technique. wikipedia.org Catalysts such as those based on ruthenium-BINAP complexes are highly effective for the enantioselective reduction of ketones that can chelate to the metal. wikipedia.org The stereochemical outcome is often predictable based on established models of the catalyst's active site. wikipedia.org

Catalytic Systems and Their Influence on Reaction Pathways

The choice of catalyst is pivotal in directing the outcome of reactions involving this compound, influencing selectivity, and enabling otherwise challenging transformations.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis and can be applied to reactions involving structures analogous to this compound. For instance, the enantioselective reduction of the ketone moiety can be achieved using organocatalysts. Oxazaborolidines, popularized as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the borane-mediated reduction of prochiral ketones with high enantioselectivity. rsc.orgresearchgate.net Other classes of organocatalysts for ketone reduction include those based on hydroxyamides, BINOL derivatives, and phosphoric acids. rsc.org

Furthermore, the structural motif of a β-ketoester, which is related to the target molecule, is a common substrate in organocatalytic transformations. acs.orgresearchgate.net Chiral organocatalysts, such as cinchona alkaloid derivatives, can be used for the asymmetric α-hydroxylation of β-keto esters. scispace.com Organocatalyzed aldol reactions of aryl ketones can also be achieved with high enantioselectivity using catalysts like Takemoto-type thioureas. rsc.org These examples highlight the potential of organocatalysis to effect stereoselective modifications on and around the ketone functionality of this compound.

Metal catalysis offers a broad spectrum of possibilities for the synthesis and modification of this compound. As previously mentioned, the enantioselective reduction of the ketone is a prime application of metal catalysis. sigmaaldrich.com The design of chiral ligands is crucial for achieving high enantioselectivity in these reactions. nih.gov Ligands such as BINAP, with its C2 symmetry, create a well-defined chiral pocket around the metal center, dictating the facial selectivity of the hydride attack. wikipedia.org

The α,β-unsaturated ester moiety also presents a handle for metal-catalyzed reactions. For instance, the catalytic hydrogenation of the carbon-carbon double bond can be achieved using various transition metal catalysts. researchgate.net Nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters has been developed as a more sustainable alternative to precious metal catalysts. acs.org Copper(I)/N-heterocyclic carbene complexes have also been shown to catalyze the hydrogenation of enoates. rsc.org The mechanism of these hydrogenations can be either inner-sphere, involving direct coordination of the substrate to the metal, or outer-sphere. researchgate.net

Below is a table summarizing representative catalytic systems for analogous transformations:

| Transformation | Catalyst System | Ligand Type | Reductant | Typical Substrate |

| Asymmetric Ketone Reduction | RuCl₂[(S)-tolbinap][(R)-iphan] | Chiral Diphosphine/Diamine | H₂ | Aromatic Ketones |

| Asymmetric Transfer Hydrogenation | [{RuCl₂(p-cymene)}₂] | Pseudo-dipeptide | Isopropanol | Acetophenone derivatives |

| Asymmetric Hydrogenation | NiBr₂ | Chiral Bidentate Phosphine | H₂ | α,β-Unsaturated Esters |

| Conjugate Reduction | Cu(I)/NHC complex | N-Heterocyclic Carbene | H₂ | α,β-Unsaturated Esters |

Insights from Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of the reactions involved in the synthesis of this compound provide valuable insights into reaction feasibility and optimization.

For the Fischer-Speier esterification, the reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the product side, it is common to use an excess of one reactant or to remove the water formed during the reaction, for example, by azeotropic distillation. google.com Kinetic studies of the esterification of phenols have shown that the reaction can follow first-order kinetics. researchgate.net The rate of esterification of phenolic acids can be influenced by the specific acid and alcohol used. researchgate.net

Kinetic studies on the formation of 4-hydroxy-2-butanone, a precursor to the side chain, have determined activation energies for its formation and subsequent dehydration. researchgate.net Such data is crucial for optimizing reaction conditions like temperature and residence time to maximize the yield of the desired product.

Structure Activity Relationship Sar Studies of 4 3 Oxobutyl Phenyl 2 Methylcrotonate Analogs

Deconstruction of Molecular Features and Their Influence on Chemical Reactivity

The chemical reactivity and physical properties of cue-lure analogs, particularly their volatility, play a crucial role in their efficacy as insect attractants. iaea.org The general structure consists of a para-substituted phenyl ring connected to a butanone side chain, with an ester group at the para position.

The parent compound for this series is raspberry ketone, which is 4-(p-hydroxyphenyl)-2-butanone. Cue-lure itself is the acetate (B1210297) ester of raspberry ketone. iaea.org The esterification of the phenolic hydroxyl group of raspberry ketone significantly influences the molecule's properties.

Key Molecular Features:

Ester Group: The nature of the ester group directly impacts the volatility of the compound. Studies have shown that modifying the ester can enhance attractant properties. For instance, raspberry ketone formate (B1220265) was found to be a superior attractant to cue-lure for the melon fly, Bactrocera cucurbitae. iaea.org This suggests that the smaller, more volatile formate ester may disperse more effectively in the air, reaching a wider area and attracting more insects.

Oxobutyl Chain: The 3-oxobutyl chain is a critical feature for activity. It is believed to be a key part of the molecule that interacts with the insect's olfactory receptors.

Phenyl Ring: The aromatic ring provides a rigid scaffold for the molecule. Substitution at the para-position is common in this class of attractants.

Research has also explored other modifications, such as replacing the phenolic oxygen with fluorine or creating bicyclic analogs, though these have generally resulted in reduced or marginal attractiveness. iaea.org This indicates a high degree of specificity in the structural requirements for potent attractant activity.

| Compound Name | Ester Group | Core Structure | Relative Volatility (Inferred) | Observed Attractiveness |

|---|---|---|---|---|

| Raspberry Ketone | -OH (Hydroxyl) | 4-(3-Oxobutyl)phenyl | Lower | Attractive, but generally less so than its esters. fruitflyidentification.org.au |

| Cue-Lure (4-(p-Acetoxyphenyl)-2-butanone) | Acetate | 4-(3-Oxobutyl)phenyl | Moderate | Potent attractant for many Bactrocera species. iaea.org |

| Raspberry Ketone Formate | Formate | 4-(3-Oxobutyl)phenyl | Higher | Superior attractant to cue-lure for some species. fruitflyidentification.org.auiaea.org |

Correlation of Structural Variations with Biological Pathway Modulation

The biological pathway modulated by cue-lure and its analogs is primarily the olfactory pathway in male fruit flies. nih.gov These compounds act as parapheromones, mimicking natural chemical cues that trigger a behavioral response, in this case, attraction to the source. researchgate.net

The structural variations in these analogs directly correlate with the strength of this attraction. The interaction between the lure molecule and the insect's olfactory receptors is highly specific. After being detected by the antennae, the signal is processed by the insect's nervous system, leading to the observed attraction and, in many cases, feeding behavior on the lure. nih.gov

Studies have shown that after ingestion, these male lures can be metabolized into different substances within the male fly, which may then play a role in the synthesis of the fly's own sex pheromones. nih.gov This suggests a deeper biological significance beyond simple attraction.

The effectiveness of these lures is also influenced by factors such as the age and sexual maturity of the male flies, indicating that the physiological state of the insect can alter the perception or processing of the chemical signal. nih.gov For example, the attraction of Zeugodacus tau to cue-lure was found to be optimal when the flies were 14 days old. nih.gov

| Structural Modification | Example Analog | Effect on Attractant Activity | Inferred Interaction with Olfactory Pathway |

|---|---|---|---|

| Esterification of phenolic -OH | Cue-Lure | Increases potency over raspberry ketone. fruitflyidentification.org.auiaea.org | Enhanced binding or transport to olfactory receptors. |

| Smaller ester group | Raspberry Ketone Formate | Higher potency than cue-lure for some species. iaea.org | Increased volatility leads to more effective stimulation of receptors at a distance. |

| Replacement of phenolic oxygen | Fluorinated analog | Reduced attractiveness. iaea.org | The oxygen atom is likely crucial for receptor binding. |

| Creation of bicyclic structure | Bicyclic analogs | Not attractive. iaea.org | The specific conformation of the oxobutyl chain is likely critical for receptor fit. |

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Currently, there is a lack of published Quantitative Structure-Activity Relationship (QSAR) studies specifically focused on 4-(3-Oxobutyl)phenyl 2-methylcrotonate or the closely related cue-lure analogs for their insect attractant properties. The development of such models would require a large dataset of structurally diverse analogs with quantitatively measured biological activities (e.g., EC50 values for receptor binding or standardized trap capture rates).

In principle, a QSAR study for this class of compounds would involve calculating various molecular descriptors for each analog, such as:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Molecular connectivity indices.

These descriptors would then be correlated with the observed biological activity using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. A successful QSAR model could predict the attractant potency of novel, unsynthesized analogs, thereby guiding the rational design of more effective lures. While such studies have been conducted for other classes of insect growth regulators and pesticides, they have not yet been applied extensively to this particular group of fruit fly attractants. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(p-Acetoxyphenyl)-2-butanone (Cue-lure) |

| Raspberry Ketone (4-(p-Hydroxyphenyl)-2-butanone) |

| Raspberry Ketone Formate |

Biological and Biochemical Research Focusing on 4 3 Oxobutyl Phenyl 2 Methylcrotonate

Identification of Molecular Targets and Binding Mechanisms

There is currently no publicly available research that identifies the molecular targets of 4-(3-Oxobutyl)phenyl 2-methylcrotonate or elucidates its binding mechanisms.

Probing Cellular Processes and Phenotypic Responses

No studies were found that investigated the impact of this compound on cellular processes or phenotypic responses.

Impact on Cellular Differentiation and Development (non-human models)

Information regarding the effect of this specific compound on cellular differentiation and development in any non-human model system is not available in the current scientific literature.

Investigations into Enzyme-Substrate Interactions

There are no documented investigations into the interactions between this compound and any enzymes.

Elucidating Biochemical Pathways Affected by the Compound

The biochemical pathways affected by this compound have not been a subject of any published research.

Application as a Research Tool in Mechanistic Biology (non-human, non-clinical)

Due to the lack of foundational research on its biological effects, this compound has not been utilized as a research tool in mechanistic biology.

Advanced Analytical and Spectroscopic Methods in Research on 4 3 Oxobutyl Phenyl 2 Methylcrotonate

Chromatographic Techniques for High-Resolution Separation and Analysis

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For 4-(3-Oxobutyl)phenyl 2-methylcrotonate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal in ensuring the purity of the final product and in monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. Its high resolution and sensitivity make it ideal for assessing the purity of synthesized batches and for real-time monitoring of the reaction that produces the target molecule.

In a typical HPLC analysis, a sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A reversed-phase C18 column is commonly employed for compounds of this polarity, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, often provides the best separation of the desired product from any starting materials, by-products, or degradation products.

Reaction monitoring by HPLC allows chemists to track the consumption of reactants and the formation of the product over time. Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed. This provides valuable kinetic data and helps in determining the optimal reaction time to maximize yield and minimize impurities. The retention time of this compound under specific HPLC conditions is a key identifier, while the area under its peak is proportional to its concentration.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled with Advanced Detection

For compounds that are thermally stable and volatile, Gas Chromatography (GC) is a powerful analytical tool. This compound, with a predicted boiling point that allows for volatilization without decomposition, is a suitable candidate for GC analysis. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high-resolution separation and sensitive detection.

In a GC-FID analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, typically helium or nitrogen. The column, often coated with a non-polar or mid-polar stationary phase, separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it is combusted in the FID, generating a signal that is proportional to the amount of the analyte.

When GC is coupled with a mass spectrometer (GC-MS), it not only separates the components of a mixture but also provides structural information for each. This is particularly useful for identifying unknown impurities or confirming the identity of the target compound by its mass spectrum.

Mass Spectrometry for Detailed Structural Characterization and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition.

When a molecule of this compound is introduced into the mass spectrometer, it is ionized, most commonly by techniques such as electrospray ionization (ESI) or electron ionization (EI). The resulting molecular ion ([M]+• or protonated molecule [M+H]+) is then accelerated and its m/z is measured. The monoisotopic mass of C15H18O3 is 246.1256 Da. uni.lu

The fragmentation of the molecular ion provides a "fingerprint" that can be used to piece together the structure of the molecule. For this compound, characteristic fragmentation pathways would include the cleavage of the ester bond, leading to fragments corresponding to the 2-methylcrotonyl group and the 4-(3-oxobutyl)phenyl group. Further fragmentation of the butanone side chain is also expected.

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]+ | 247.1329 |

| [M+Na]+ | 269.1148 |

| [M+K]+ | 285.0888 |

| [M-H]- | 245.1183 |

Data sourced from PubChem. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR spectroscopy provide a wealth of information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, the aromatic protons would appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the butyl and methyl groups would be found in the upfield region (typically 1-4 ppm). The splitting patterns of these signals (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons.

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule and their electronic environment. The carbonyl carbons of the ester and ketone groups would be the most downfield signals (typically 170-210 ppm). The aromatic carbons and the carbons of the double bond would appear in the 110-160 ppm range, while the aliphatic carbons would be found in the upfield region (typically 10-60 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. arkat-usa.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, allowing for an unambiguous assignment of all signals and a definitive confirmation of the structure. arkat-usa.orgbeilstein-journals.org

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy, including Fourier-Transform Infrared (FTIR), Raman, and UV-Visible spectroscopy, provide valuable information about the functional groups present in a molecule and its electronic properties.

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these spectra would show characteristic absorption bands for the various functional groups. The C=O stretching vibrations of the ketone and ester groups would be prominent in the region of 1650-1750 cm⁻¹. The C=C stretching of the aromatic ring and the crotonate moiety would appear around 1600 cm⁻¹ and 1640 cm⁻¹, respectively. The C-O stretching of the ester would be visible in the 1100-1300 cm⁻¹ region. Analysis of these vibrational modes can confirm the presence of the key functional groups within the molecule.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring and the conjugated system of the α,β-unsaturated ester in this compound would result in characteristic UV absorptions. These data can be useful for quantitative analysis using a UV detector in HPLC.

Theoretical and Computational Chemistry of 4 3 Oxobutyl Phenyl 2 Methylcrotonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules like 4-(3-Oxobutyl)phenyl 2-methylcrotonate. These calculations provide a detailed picture of the electron distribution and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the phenyl ester, the ketone, and the α,β-unsaturated ester moiety. The phenyl ring and the double bond in the 2-methylcrotonate group are key chromophores. DFT calculations can map the electron density and electrostatic potential, highlighting the electron-rich and electron-poor regions of the molecule. The carbonyl carbons of both the ester and ketone groups, as well as the aromatic ring, are expected to be key sites for nucleophilic and electrophilic interactions, respectively. libretexts.orglumenlearning.comlibretexts.org

The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. mdpi.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this compound, the HOMO is likely to be located on the electron-rich phenyl ring and the oxygen atoms, while the LUMO is expected to be centered on the carbonyl groups and the conjugated system of the crotonate moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com

Reactivity descriptors, such as Mulliken charges and Fukui functions, can be derived from quantum chemical calculations to predict the most probable sites for chemical reactions. researchgate.net For instance, the carbonyl carbon of the ketone is a likely site for nucleophilic attack, a common reaction for ketones. Similarly, the ester group is susceptible to hydrolysis, a reaction that can be modeled to understand its mechanism and kinetics. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Relates to chemical reactivity and stability |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules based on computational chemistry literature. Actual values would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from several rotatable single bonds, means that it can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable, low-energy structures. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformer. nih.govchemrxiv.org For this molecule, key rotations would be around the C-O bond of the ester linkage, the C-C bonds of the butyl chain, and the bond connecting the phenyl ring to the ester group. Studies on similar phenyl esters suggest that non-planar conformations are often favored. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and, potentially, a solvent environment. rsc.org By simulating the movements of all atoms, MD can explore the conformational landscape and identify the most populated conformational states at a given temperature. These simulations are crucial for understanding how the molecule behaves in a realistic environment, such as in solution, and how its shape fluctuates. The flexibility of the oxobutyl chain and the orientation of the 2-methylcrotonate group relative to the phenyl ring would be key dynamic features to investigate.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Low-Energy Conformations |

|---|---|---|

| C(ar)-O-C(O)-C(crotonate) | Rotation around the ester C(ar)-O bond | Non-planar orientations to minimize steric hindrance |

| O-C(O)-C(crotonate)=C | Rotation around the ester C(O)-C bond | Planar or near-planar to maintain conjugation |

Note: This table is illustrative. Specific dihedral angles and their stable conformations would be determined from detailed computational scans.

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. acs.orgmodgraph.co.uknih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (like TMS) can be determined. This is particularly useful for assigning complex spectra and for confirming the proposed structure of the molecule. The predicted chemical shifts would be sensitive to the molecule's conformation. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. substack.comcore.ac.ukcardiff.ac.uk These calculations allow for the prediction of the IR spectrum. Key vibrational modes for this compound would include the C=O stretching frequencies for the ketone and ester groups (typically in the 1650-1750 cm⁻¹ region), C-O stretching, and aromatic C-H and C=C stretching vibrations. core.ac.uk

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comresearchgate.netrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the π-systems of the phenyl ring and the α,β-unsaturated ester are the main chromophores, and their electronic transitions would dominate the UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Wavenumber/Chemical Shift |

|---|---|---|

| ¹³C NMR | Ketone C=O | 205-215 ppm |

| ¹³C NMR | Ester C=O | 165-175 ppm |

| ¹H NMR | Aromatic protons | 7.0-7.5 ppm |

| IR | Ketone C=O stretch | 1705-1725 cm⁻¹ |

| IR | Ester C=O stretch | 1720-1740 cm⁻¹ |

Note: These are typical ranges for the respective functional groups and would be refined by specific calculations for the molecule.

Modeling of Reaction Transition States and Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy barrier for a reaction can be determined, providing insight into the reaction kinetics. rsc.orgmdpi.com

For this compound, several reactions could be modeled:

Ester Hydrolysis: The hydrolysis of the ester group, either acid or base-catalyzed, is a common reaction. researchgate.netchemrxiv.orgrsc.org Computational modeling can elucidate the stepwise mechanism, which typically involves the formation of a tetrahedral intermediate. researchgate.net The transition states for the formation and breakdown of this intermediate can be calculated to understand the rate-determining step.

Keto-Enol Tautomerism: The ketone group can undergo keto-enol tautomerism, where a proton migrates from the α-carbon to the carbonyl oxygen, forming an enol. kaust.edu.saresearchgate.netorientjchem.orglibretexts.orgfrontiersin.org The equilibrium between the keto and enol forms, and the transition state for their interconversion, can be modeled. The stability of the enol form is influenced by factors such as conjugation and intramolecular hydrogen bonding.

Reactions at the α,β-Unsaturated System: The conjugated system of the 2-methylcrotonate moiety can undergo various addition reactions. The transition states for these reactions, such as Michael addition, can be modeled to predict reactivity and stereoselectivity.

By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive understanding of the chemical transformations of this compound can be achieved.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Future Prospects and Emerging Research Areas for 4 3 Oxobutyl Phenyl 2 Methylcrotonate

Development of Innovative Synthetic Methodologies

Currently, dedicated synthetic methodologies for 4-(3-Oxobutyl)phenyl 2-methylcrotonate are not widely reported in scientific literature. Future research could focus on establishing efficient and stereoselective synthetic routes. Key areas of exploration would include:

Retrosynthetic Analysis: Devising multiple retrosynthetic pathways to identify readily available starting materials and efficient reaction cascades.

Catalysis: Investigating the use of novel organometallic or enzymatic catalysts to improve yield, reduce reaction times, and enhance the stereoselectivity of the synthesis.

Green Chemistry Approaches: Developing synthetic protocols that minimize waste, use less hazardous reagents, and are more energy-efficient.

A potential synthetic approach could involve the esterification of 4-(3-oxobutyl)phenol with 2-methylcrotonic acid or its derivatives. The synthesis of the phenolic precursor, 4-(3-oxobutyl)phenol, would be a critical step in this process.

Exploration of Novel Biological Targets and Undiscovered Mechanisms

The biological activity of this compound is presently unknown. A crucial future direction will be to screen this compound against a wide array of biological targets to uncover any potential therapeutic applications. This exploration could include:

Receptor Binding Assays: Testing the compound's affinity for various receptors, such as nuclear receptors which are known to be modulated by a wide range of small molecules. nih.gov

Enzyme Inhibition Assays: Evaluating the potential of the compound to inhibit the activity of key enzymes involved in disease pathways.

Phenotypic Screening: Assessing the effect of the compound on cellular models of diseases to identify novel mechanisms of action.

Given its structural motifs, which include a ketone and an α,β-unsaturated ester, it is plausible that the molecule could interact with various biological nucleophiles or participate in Michael addition reactions, a common mechanism for covalent inhibitors.

Integration with Chemical Biology and Materials Science Disciplines

The unique structure of this compound offers intriguing possibilities for its integration into broader scientific fields.

Chemical Biology: The compound could be modified to create chemical probes. By attaching fluorescent tags or biotin (B1667282) handles, researchers could visualize the compound's localization within cells and identify its binding partners, thus elucidating its mechanism of action.

Materials Science: The ester and ketone functionalities could be exploited for polymerization reactions, potentially leading to the development of new polymers with unique properties. Its aromatic ring suggests it could be incorporated into materials with specific optical or electronic properties.

Advancements in High-Throughput Screening and Computational Design for Analog Discovery

Should initial studies reveal any promising biological activity, high-throughput screening (HTS) and computational chemistry will be pivotal in accelerating the discovery of more potent and selective analogs.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds, which can help in prioritizing chemicals for further toxicity and efficacy evaluation. nih.gov An HTS campaign around the this compound scaffold could quickly identify structure-activity relationships.

Computational Design: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the biological activity of virtual analogs. This computational pre-screening can guide the synthesis of a more focused library of compounds, saving time and resources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.